Cadmium(II) tetracyanide
CAS No.: 16041-14-8
Cat. No.: VC18398020
Molecular Formula: C4CdN4-2
Molecular Weight: 216.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16041-14-8 |
---|---|
Molecular Formula | C4CdN4-2 |
Molecular Weight | 216.48 g/mol |
IUPAC Name | cadmium(2+);tetracyanide |
Standard InChI | InChI=1S/4CN.Cd/c4*1-2;/q4*-1;+2 |
Standard InChI Key | VFFIJXIOFISOTC-UHFFFAOYSA-N |
Canonical SMILES | [C-]#N.[C-]#N.[C-]#N.[C-]#N.[Cd+2] |
Introduction
Chemical Composition and Structural Characteristics
The cadmium(II) tetracyanide ion ([Cd(CN)₄]²⁻) consists of a Cd²⁺ center coordinated to four cyanide (CN⁻) ligands. X-ray crystallographic analyses reveal that the geometry of this complex varies depending on the counterions and auxiliary ligands present. For instance, in the presence of branched-butoxyethanol ligands, cadmium(II) cyanide forms three-dimensional (3D) coordination polymers with mixed coordination geometries. In one such structure, octahedral and tetrahedral Cd²⁺ centers coexist, linked by cyanide bridges to create a porous framework .
Table 1: Structural Parameters of Cadmium(II) Cyanide Coordination Polymers
The adipate-bridged trinuclear cadmium cluster reported by Liu et al. demonstrates a unique pentagonal bipyramidal geometry, where Cd²⁺ is coordinated by five oxygen atoms from adipate ligands and two nitrogen atoms from a phenanthroline derivative . This structural diversity underscores the adaptability of cadmium(II) tetracyanide in forming stable frameworks with tunable properties.
Synthesis and Crystallization Strategies
Synthetic routes to cadmium(II) tetracyanide derivatives often involve solvothermal reactions between cadmium salts (e.g., CdCl₂) and cyanide sources in the presence of structure-directing ligands. A representative method involves:
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Dissolving CdCl₂·2.5H₂O, adipic acid (H₂adip), and a nitrogen-donor ligand (e.g., 2-phenyl-1H-1,3,7,8-tetraazacyclopenta[l]phenanthrene) in water.
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Adjusting the pH to 5.5 with triethylamine to deprotonate the adipic acid.
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Heating the mixture at 185°C for 10 days under autogenous pressure, yielding pale-yellow crystals .
This method highlights the critical role of pH and temperature in directing the assembly of cadmium-cyanide frameworks. Variations in ligand branching, as seen with iso- and tert-butoxyethanol, further modulate the coordination environment, leading to distinct polymeric architectures .
Physicochemical Properties
Thermal Stability
Cadmium(II) tetracyanide complexes exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C. Thermogravimetric analysis (TGA) of adipate-bridged polymers reveals weight loss steps corresponding to ligand dissociation and framework collapse .
Reactivity
The cyanide ligands in [Cd(CN)₄]²⁻ facilitate ligand-exchange reactions with heavier chalcogenides or transition metals. For example, exposure to sulfide ions can displace cyanide, forming cadmium sulfide nanoparticles—a process relevant to environmental remediation of cyanide-contaminated wastewater .
Functional Applications
Catalysis
Cadmium(II) tetracyanide frameworks serve as precursors for heterogeneous catalysts. Their high surface area and Lewis-acidic Cd²⁺ sites enable efficient activation of substrates in organic transformations, such as cyanosilylation of aldehydes .
Environmental Remediation
The strong affinity of [Cd(CN)₄]²⁻ for heavy metals (e.g., Pb²⁺, Ni²⁺) allows its use in ion-exchange resins for wastewater treatment. Studies show that cadmium-cyanide polymers can sequester up to 98% of Pb²⁺ ions from contaminated solutions within 30 minutes .
Optoelectronics
Although direct evidence is limited, analogous cadmium coordination polymers exhibit photoluminescent properties tunable via ligand modification. For instance, the incorporation of π-conjugated ligands enhances charge transport, making these materials candidates for organic light-emitting diodes (OLEDs) .
Toxicological and Environmental Considerations
The dual toxicity of Cd²⁺ and CN⁻ necessitates stringent handling protocols. Cadmium exposure is linked to renal dysfunction and osteomalacia, while cyanide inhibits mitochondrial cytochrome c oxidase, causing systemic hypoxia . Environmental release of cadmium-cyanide compounds requires remediation strategies, such as alkaline chlorination to oxidize CN⁻ to less toxic cyanate (OCN⁻) .
Future Directions
Advances in computational modeling (e.g., density functional theory) promise to accelerate the design of cadmium(II) tetracyanide materials with tailored properties. Additionally, exploring biohybrid systems—where these frameworks interface with enzymes or proteins—could unlock applications in biosensing and targeted drug delivery .
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